molecular formula C13H17N3O3 B13017072 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13017072
M. Wt: 263.29 g/mol
InChI Key: VQSOHLXTOURFLL-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a unique structure combining a pyrimidine ring fused with a cyclopentane ring and a pyrrolidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of a cyclopenta[d]pyrimidine core with a pyrrolidine carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

1-(3-methyl-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17N3O3/c1-15-11(17)9-3-2-4-10(9)14-13(15)16-6-5-8(7-16)12(18)19/h8H,2-7H2,1H3,(H,18,19)

InChI Key

VQSOHLXTOURFLL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCC2)N=C1N3CCC(C3)C(=O)O

Origin of Product

United States

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